Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
Overview
Description
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate is an organic compound with the molecular formula C13H18O3. It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable naphthalene derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate can be compared with similar compounds such as:
Ethyl 7-oxo-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate: Differing by the degree of hydrogenation, which affects its reactivity and applications.
Ethyl 2-oxo-3,4,5,6,7,8-hexahydronaphthalene-4a-carboxylate: Similar structure but with variations in the position of the ketone group, leading to different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFWBNFGXTHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1=CC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323049 | |
Record name | ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-39-9 | |
Record name | NSC402916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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